molecular formula C18H20FN3O B2828608 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide CAS No. 2309731-63-1

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide

Cat. No.: B2828608
CAS No.: 2309731-63-1
M. Wt: 313.376
InChI Key: UYAUAVJTVQNNRK-UHFFFAOYSA-N
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Description

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide: This compound belongs to the class of pyrazole derivatives and exhibits intriguing properties that make it suitable for research in drug development, chemical synthesis, and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the 3,5-dicyclopropyl-1H-pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated with a suitable ethylating agent to introduce the 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl moiety.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 4-fluorobenzoyl chloride under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for research and development.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide
  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide .

Uniqueness

What sets N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide apart from similar compounds is its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAUAVJTVQNNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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